N-(2-iodophenyl)pyridine-3-carboxamide
Overview
Description
N-(2-iodophenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H9IN2O. It is a derivative of pyridine and contains an iodine atom attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)pyridine-3-carboxamide typically involves the condensation reaction between o-iodoaniline and 2-chloronicotinoyl chloride. This reaction produces an intermediate product, 2-chloro-N-(2-iodophenyl)pyridine-3-formamide, which can then undergo further reactions to yield the desired compound .
Industrial Production Methods
For large-scale industrial production, the Suzuki coupling reaction is often employed. This method involves the reaction of the intermediate product with 4-chlorophenylboronic acid in the presence of a nickel catalyst (Ni/C). This approach is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(2-iodophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atom in the compound can form strong bonds with electronegative atoms, such as oxygen and nitrogen, which allows it to participate in various biochemical pathways. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in the study of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)pyridine-2-carboxamide
- N-(2-iodophenyl)pyridine-4-carboxamide
- N-(2-iodophenyl)benzamide
Uniqueness
N-(2-iodophenyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the position of the iodine atom and the carboxamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-iodophenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQIJUBNMLSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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